molecular formula C19H24O6 B1252427 Gibberellin A60

Gibberellin A60

Cat. No.: B1252427
M. Wt: 348.4 g/mol
InChI Key: XPVLCCOOMVYREG-KDOUOODKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A60 (GA60) is a member of the gibberellin family, a class of over 136 diterpenoid carboxylic acids that function as crucial plant hormones . Like other gibberellins, GA60 is believed to be involved in regulating diverse developmental processes in plants, including seed germination, stem elongation, flowering, and fruit development . Researchers utilize this compound to investigate the complex gibberellin biosynthetic pathways and their specific roles in plant growth physiology. The activity of gibberellins is primarily mediated through a well-characterized signaling pathway. Bioactive GAs are perceived by the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) . The formation of the GA-GID1 complex then promotes the degradation of DELLA proteins, which are key growth repressors . The degradation of DELLA proteins via the ubiquitin-proteasome pathway relieves their inhibition on transcription factors, thereby activating the genes responsible for growth and developmental responses . The specific biological activity and potency of this compound, whether it is a bioactive form, a biosynthetic intermediate, or a catabolite, are subjects for ongoing research, and its exact mechanism may vary from that of the primary bioactive GAs like GA1, GA3, and GA4 . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, referring to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R,14R)-5,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)6-3-10(17)19-11(20)4-5-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19+/m1/s1

InChI Key

XPVLCCOOMVYREG-KDOUOODKSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Canonical SMILES

CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Origin of Product

United States

Preparation Methods

Hydration of Enone (6a)

Enone (6a), derived from GA3, undergoes acid-catalyzed hydration using aqueous acetic acid to yield a mixture of 1α- and 1β-alcohols (7a and 8a) in a 3:1 ratio. This step introduces the critical 1β-hydroxy group necessary for subsequent lactonization.

Acetylation of 1β-Alcohol (8a)

The 1β-alcohol (8a) is acetylated using acetic anhydride and toluene-p-sulphonic acid to form diacetate (9a). This reaction achieves 95% yield under anhydrous conditions, preventing dehydration to enone (6a).

Sodium Borohydride Reduction

Diacetate (9a) is reduced with sodium borohydride in ethanol, producing a 3:2 mixture of 3α- and 3β-alcohols (10a and 11a). Thiobenzoylation of this mixture selectively isolates the 3β-alcohol (11a), which is hydrolyzed to yield GA60.

Final Hydrolysis and Lactonization

The 3β-alcohol (11a) undergoes alkaline hydrolysis with potassium carbonate in methanol, followed by lactonization under acidic conditions to form GA60. The final product is purified via column chromatography and crystallized from acetone-light petroleum.

Analytical Characterization

GA60 is characterized using advanced spectroscopic techniques:

Table 1: Spectroscopic Data for GA60

Technique Key Data
IR (KBr) 3460 (OH), 1788 (lactone C=O), 1727 (ester C=O), 1667 (C=C), 928 cm⁻¹
¹H NMR δ 3.74 (CO₂CH₃), 3.99 (1-H, br s), 4.91–5.22 (17-H₂, br s)
Mass Spectrometry m/z 362 (M⁺, 48%), 344 (10%), 330 (100%), 312 (27%), 303 (85%)

Chromatographic Validation

Gas-liquid chromatography–mass spectrometry (GLC-MS) confirms the identity of synthetic GA60 with natural samples from T. aestivum. The methyl ester trimethylsilyl ether derivative of GA60 exhibits identical retention times and fragmentation patterns to the natural compound.

Challenges and Optimization

Byproduct Formation

During thiobenzoylation, minor byproducts such as 17-bromo-15-ene (21) and 16,17-dihydro derivatives are observed. These are minimized by rigorous drying of reagents and controlled reaction temperatures.

Yield Improvements

The overall yield of GA60 from GA3 is approximately 15–20%. Optimizing the acetylation and reduction steps increases throughput, while droplet counter-current chromatography (DCCC) enhances purity.

Natural Occurrence and Biological Relevance

GA60 is detected in developing wheat grains and immature apple seeds (Pyrus malus), where it likely regulates growth and development. Its presence in phylogenetically distinct plants suggests conserved biosynthetic pathways for modified gibberellins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A60
Reactant of Route 2
Gibberellin A60

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